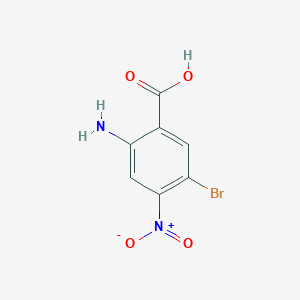

2-Amino-5-bromo-4-nitro-benzoic acid

Descripción

Overview of Substituted Benzoic Acids in Contemporary Chemical Sciences

Substituted benzoic acids represent a cornerstone class of compounds in chemical sciences. The parent molecule, benzoic acid, consists of a benzene (B151609) ring attached to a carboxylic acid group. The substitution of one or more hydrogen atoms on the benzene ring with various functional groups gives rise to a vast family of derivatives with tailored chemical and physical properties. The nature of these substituents profoundly influences the electronic environment of the aromatic ring and the acidity of the carboxylic acid proton.

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as amino (-NH2) and methoxy (B1213986) (-OCH3) groups, increase the electron density of the aromatic ring and destabilize the conjugate base (benzoate ion), thereby decreasing the acidity of the carboxylic acid. Conversely, EWGs, like nitro (-NO2) and halogen (-Br, -Cl) groups, decrease the electron density of the ring and stabilize the conjugate base, which leads to an increase in acidity. This modulation of acidity and electronic character is a fundamental principle exploited in the design of organic molecules for specific applications.

Significance of Functionalized Aromatic Carboxylic Acids in Synthetic and Mechanistic Studies

Functionalized aromatic carboxylic acids are of paramount importance in the field of organic synthesis. They serve as versatile precursors and intermediates for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The carboxylic acid group itself can undergo a variety of chemical transformations, such as esterification, amidation, and reduction, providing pathways to introduce other functional groups.

Furthermore, the aromatic ring of these compounds can participate in electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents. The existing functional groups on the ring direct the position of new incoming groups, a critical aspect for controlling the regiochemistry of a synthesis. In mechanistic studies, these compounds are often used as model substrates to investigate reaction pathways, transition states, and the electronic effects of substituents on reaction rates and outcomes.

Contextualization of 2-Amino-5-bromo-4-nitro-benzoic Acid within Relevant Research Domains

Within the broader context of chemical research, this compound is primarily utilized as a building block in organic synthesis. lookchem.com Its trifunctional nature—possessing amino, bromo, and nitro groups in addition to the carboxylic acid—makes it a highly versatile intermediate. bldpharm.com Researchers in medicinal chemistry and materials science can leverage these functional groups to construct complex heterocyclic systems and other novel molecular frameworks.

The amino group can act as a nucleophile or be converted into a diazonium salt for further transformations. The nitro group can be reduced to an amino group, providing another site for functionalization, while the bromo group can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds. This multi-faceted reactivity allows for a modular approach to the synthesis of targeted compounds where specific structural features are required for biological activity or material properties.

Chemical Data for this compound

| Property | Value |

| CAS Number | 89642-24-0 aaronchem.com |

| Molecular Formula | C₇H₅BrN₂O₄ aaronchem.com |

| Molecular Weight | 261.03 g/mol chemscene.com |

Structure

2D Structure

Propiedades

IUPAC Name |

2-amino-5-bromo-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c8-4-1-3(7(11)12)5(9)2-6(4)10(13)14/h1-2H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJSDVMUPOFTCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)[N+](=O)[O-])N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801294979 | |

| Record name | 2-Amino-5-bromo-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89642-24-0 | |

| Record name | 2-Amino-5-bromo-4-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89642-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromo-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 5 Bromo 4 Nitro Benzoic Acid and Analogues

Established Reaction Pathways for Aromatic Nitration and Halogenation

Conventional synthetic routes to substituted benzoic acids rely on sequential electrophilic aromatic substitution reactions, where the order of introduction of substituents is critical for achieving the desired isomer.

Regioselective Nitration of Precursor Aromatic Systems

The introduction of a nitro group (–NO₂) onto an aromatic ring is a classic example of electrophilic aromatic substitution, typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring.

The synthesis of precursors for nitroaromatic compounds often involves the nitration of a substituted benzene (B151609) ring. For instance, the nitration of 2-bromobenzoic acid can be performed to yield 2-bromo-5-nitrobenzoic acid. In this reaction, the carboxylic acid group is a meta-directing deactivator, while the bromine atom is an ortho-, para-directing deactivator. The nitration occurs primarily at the position para to the bromine and meta to the carboxyl group.

A typical procedure involves the slow addition of the brominated substrate to a cold mixture of concentrated sulfuric acid and nitric acid, maintaining a low temperature to control the reaction and prevent the formation of unwanted byproducts.

Table 1: Example of Regioselective Nitration

| Starting Material | Reagents | Temperature | Product | Yield |

|---|

This table is based on data for a related compound and illustrates a typical nitration protocol.

The challenge in synthesizing the target compound, 2-amino-5-bromo-4-nitro-benzoic acid, lies in the complex interplay of directing groups. A plausible synthetic pathway could involve the nitration of 2-amino-5-bromobenzoic acid. However, the powerful ortho-, para-directing amino group would likely direct the incoming nitro group to position 3, not the desired position 4. Therefore, a more strategic approach involves starting with a precursor where the relative positions of key groups are already established.

Introduction of Bromine via Electrophilic Aromatic Substitution

Bromination is another fundamental electrophilic aromatic substitution reaction used to introduce a bromine atom onto a benzene ring. This is commonly achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), or in a solvent like glacial acetic acid. The regioselectivity is again dictated by the existing substituents.

A key precursor, 2-amino-5-bromobenzoic acid, can be synthesized by the direct bromination of 2-aminobenzoic acid (anthranilic acid). chemicalbook.com The strongly activating, ortho-, para-directing amino group directs the incoming bromine atom to the para position (position 5), resulting in the desired product with high selectivity. chemicalbook.com

Table 2: Synthesis of 2-Amino-5-bromobenzoic acid via Bromination

| Starting Material | Reagents | Temperature | Product |

|---|

This table outlines the reaction for synthesizing a key precursor.

Modern bromination methods also employ reagents like N-bromosuccinimide (NBS), often in combination with catalysts or under specific solvent conditions, to achieve high regioselectivity for both activated and deactivated aromatic compounds. organic-chemistry.orgnih.gov For highly deactivated systems, reaction conditions can be more severe, utilizing NBS in concentrated sulfuric acid. organic-chemistry.org

Advanced Synthetic Routes and Strategies

To overcome the limitations of traditional multi-step syntheses, such as long reaction times and modest yields, advanced strategies including one-pot reactions and microwave-assisted protocols have been developed.

Microwave-Assisted Reaction Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. researchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. researchgate.netscirp.orgsciencemadness.org This technique is particularly effective for reactions involving polar molecules and ionic intermediates, such as those in electrophilic aromatic substitution.

Table 3: Comparison of Conventional vs. Microwave-Assisted Reactions

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) |

|---|---|---|

| Nitration (Phenolic compounds) | 6-8 hours | < 5 minutes |

| Hydrolysis (Benzamide to Benzoic Acid) | 1 hour | 7 minutes |

This table provides general examples illustrating the acceleration achieved with microwave assistance. sciencemadness.orgnih.gov

Microwave-assisted protocols have been successfully applied to both nitration and bromination reactions. scirp.orgresearchgate.net The nitration of phenolic compounds using dilute nitric acid can be completed in under five minutes with microwave irradiation. sciencemadness.org Similarly, the bromination of various aromatic compounds can be accelerated, sometimes in conjunction with catalysts like montmorillonite (B579905) K-10 clay. organic-chemistry.org These methods offer a greener and more efficient alternative to conventional heating. icm.edu.pl

Derivatization from Related Aminobenzoic Acid or Nitrobenzoic Acid Scaffolds

A highly effective strategy for synthesizing complex substituted benzoic acids is to start from a precursor that already contains a significant portion of the final structure. This can involve either sequential functional group transformations or the chemical modification of a heterocyclic scaffold.

One elegant approach involves the oxidative cleavage of substituted isatin (B1672199) (1H-indole-2,3-dione) derivatives. Isatins can be readily synthesized and functionalized at various positions on the aromatic ring. Subsequent treatment with reagents like sodium hydroxide (B78521) and hydrogen peroxide can cleave the five-membered ring to yield a substituted 2-aminobenzoic acid. scielo.br This method is versatile and environmentally friendly, as it proceeds in aqueous basic solutions in short reaction times. scielo.br For example, a substituted 5-bromo-7-nitroisatin (B8255066) can be converted into the corresponding 2-amino-5-bromo-3-nitrobenzoic acid, showcasing the utility of this pathway for creating highly functionalized anthranilic acids.

Another key derivatization strategy involves sequential substitution starting from a simpler aminobenzoic or nitrobenzoic acid. A highly plausible route to this compound is the bromination of 2-amino-4-nitrobenzoic acid. In this precursor, the powerful ortho-, para-directing amino group and the meta-directing nitro group would both direct the incoming electrophilic bromine to position 5.

Alternatively, a bromo-nitrobenzoic acid could serve as the starting point. For instance, 2-bromo-5-nitrobenzoic acid can be synthesized and then subjected to an amination reaction to introduce the amino group. Copper-catalyzed amination reactions have proven effective for the regioselective amination of 2-bromobenzoic acids, providing a route to N-aryl and N-alkyl anthranilic acid derivatives. nih.gov This highlights the potential for converting bromo-substituted precursors into the desired amino-substituted analogues.

Oxidation Reactions in Synthetic Schemestandfonline.comresearchgate.net

Oxidation is a fundamental process in the synthesis of substituted benzoic acids, often employed to convert an alkyl group on the benzene ring into a carboxylic acid function. A primary industrial method for producing benzoic acid itself is the partial oxidation of toluene (B28343) using oxygen, a process catalyzed by cobalt or manganese naphthenates. wikipedia.org This foundational reaction can be adapted for substituted toluenes to create a variety of benzoic acid derivatives.

In the context of synthesizing complex molecules like this compound, a plausible synthetic route would involve the oxidation of a corresponding substituted toluene precursor, such as 2-amino-5-bromo-4-nitrotoluene. The challenge in such reactions lies in the chemoselectivity—oxidizing the methyl group without affecting the other sensitive functional groups (amino, nitro) on the aromatic ring.

A common laboratory and industrial method for this type of transformation is the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. However, these can be harsh and may lead to side reactions or degradation of the starting material, especially with electron-rich amino groups present. nist.gov More controlled and selective oxidation methods are therefore preferred. For instance, catalytic oxidation using metal salts (e.g., cobalt, manganese, or nickel salts) in the presence of a bromide source and an oxygen-containing gas can be employed. google.com This method allows for the reaction to proceed under milder conditions (110-160°C) and can achieve high conversion and yield. google.com

Furthermore, transition-metal-catalyzed C-H functionalization reactions can utilize molecular oxygen as the terminal oxidant, presenting a more atom-economical and environmentally friendly approach. researchgate.net In these schemes, a catalyst, often palladium-based, facilitates the reaction while being re-oxidized by oxygen, allowing it to re-enter the catalytic cycle. researchgate.net

Table 1: Comparison of Oxidation Methods for Toluene Derivatives

| Oxidizing Agent/System | Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Potassium Permanganate (KMnO₄) | None | Aqueous, basic, heat | Inexpensive, strong oxidant | Can be harsh, produces MnO₂ waste, potential for over-oxidation |

| Molecular Oxygen (O₂) | Co/Mn Naphthenates | High temperature and pressure | High yield, uses abundant materials | Requires specialized industrial setup |

| Oxygen-containing gas | Co/Mn/Ni salts + Bromide | 110-160°C, 1-1.5 MPa | High conversion, milder than KMnO₄ | Requires pressure vessel, catalyst system |

Catalytic Systems in the Synthesis of Substituted Benzoic Acids

The synthesis of highly substituted benzoic acids relies heavily on catalytic systems to direct the regioselectivity of reactions and to perform functional group transformations under mild conditions.

Utilization of Metal-Based Catalysts in Functional Group Transformationsgoogle.comchemicalbook.com

Transition-metal catalysis has become an indispensable tool for the synthesis of complex aromatic compounds. researchgate.net Catalysts based on palladium (Pd), rhodium (Rh), cobalt (Co), nickel (Ni), and copper (Cu) are widely used to facilitate C-H bond functionalization, allowing for the direct introduction of substituents onto the benzoic acid core. researchgate.netresearchgate.netdntb.gov.ua

The carboxylate group of benzoic acid is a natural ortho-directing group, meaning it guides new substituents to the positions adjacent to it. researchgate.net However, achieving substitution at the meta or para positions has been a significant challenge. Recent advances have employed specialized templates or directing groups that coordinate to the metal catalyst and position it to activate a specific C-H bond far from the carboxylic acid. For example, a nitrile-based sulfonamide template has been successfully used in palladium(II)-catalyzed meta-C-H olefination of benzoic acid derivatives. researchgate.netdntb.gov.ua

Metal catalysts are crucial for various transformations:

Cross-Coupling Reactions: Palladium catalysts are famous for their role in Suzuki, Heck, and Sonogashira couplings, which can be used to form new carbon-carbon or carbon-heteroatom bonds on a pre-functionalized (e.g., brominated) benzoic acid ring.

Amidation: Rhodium(III) catalysts can facilitate the amidation of benzoic acids with isocyanates through ortho C-H bond functionalization. researchgate.net

Decarboxylative Functionalization: Copper-catalyzed reactions can enable the replacement of the carboxylic acid group itself with other functionalities, such as a fluorine atom, through a radical decarboxylative carbometalation pathway. acs.org

A composite catalyst system containing cobalt and manganese salts, along with a bromide, is effective for the liquid-phase oxidation of substituted alkylbenzenes to their corresponding benzoic acids. google.com This system demonstrates how different metals can work synergistically to achieve high reaction efficiency.

Application of Nano-Catalysts and Ionic Liquids in Reaction Enhancementgoogle.comchemicalbook.com

In the quest for more efficient, selective, and sustainable chemical processes, nano-catalysts and ionic liquids have emerged as powerful tools.

Ionic Liquids (ILs) are organic salts with low melting points, often liquid at room temperature. bohrium.com They are considered "green solvents" due to their negligible vapor pressure, which reduces air pollution. researchgate.net In synthesis, ILs can act as both the solvent and the catalyst. bohrium.comresearchgate.net Their unique properties, such as high thermal stability and the ability to dissolve a wide range of organic and inorganic compounds, can lead to enhanced reaction rates and selectivities. researchgate.netelectrochem.org For instance, ILs can stabilize transition metal nanoparticles, preventing them from agglomerating and deactivating, thereby maintaining high catalytic activity over multiple cycles. electrochem.org

Nano-Catalysts , which are catalytic materials with particle sizes in the nanometer range (1-100 nm), offer a significantly larger surface-area-to-volume ratio compared to their bulk counterparts. This increased surface area leads to a higher number of active sites and, consequently, enhanced catalytic activity. When combined, ionic liquids can be immobilized on the surface of nanomaterials (such as silica (B1680970) or magnetic nanoparticles) to create supported ionic liquid phase (SILP) catalysts. tandfonline.comnih.gov This strategy combines the benefits of both components: the high activity of the catalyst is supported by the stabilizing and enhancing effect of the ionic liquid, while the solid support allows for easy separation of the catalyst from the reaction mixture, facilitating its reuse. nih.gov

Table 2: Advanced Catalytic Systems and Their Roles

| Catalytic System | Components | Key Application | Advantages |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Metal ions, organic linkers | Heterogeneous catalysis | High surface area, tunable porosity, reusable |

| Supported Ionic Liquid Phase (SILP) | Ionic liquid, solid support (e.g., silica, nanoparticles) | Enzyme stabilization, reaction enhancement | Easy catalyst separation, reusability, improved stability |

Purification Techniques and Yield Optimization in Synthetic Processesresearchgate.netcabidigitallibrary.org

Purification Techniques: The crude product from a synthesis is rarely pure and contains unreacted starting materials, byproducts, and residual catalyst. Several methods are employed for the purification of substituted benzoic acids:

Recrystallization: This is the most common method for purifying solid compounds like benzoic acid. wikipedia.org It relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. Benzoic acid is highly soluble in hot water but poorly soluble in cold water, making water an effective and safe recrystallization solvent. wikipedia.org Organic solvents or solvent mixtures can also be used. nist.gov

Acid-Base Extraction: The carboxylic acid group allows for selective extraction. By treating the crude mixture with a base (e.g., sodium bicarbonate), the benzoic acid derivative is converted to its water-soluble salt, while non-acidic impurities remain in the organic layer. The aqueous layer can then be separated and re-acidified to precipitate the pure acid.

Chromatography: For separating complex mixtures or achieving very high purity, column chromatography is often used. The mixture is passed through a stationary phase (like silica gel), and different components travel at different rates depending on their polarity, allowing for their separation.

Melt Crystallization: This technique involves purifying the compound by crystallizing it directly from its molten state, avoiding the need for solvents. researchgate.net

Yield Optimization: Maximizing the yield of the desired product involves systematically adjusting reaction parameters. This can be a complex process due to the interplay of various factors:

Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled. For example, in catalytic oxidations, increasing the pressure of oxygen can enhance the reaction rate, but too high a temperature might lead to decomposition. google.com

Catalyst and Reagent Loading: The stoichiometry of reactants and the concentration of the catalyst are critical. In palladium-catalyzed C-H functionalization, the loading of both the palladium salt and the co-oxidant (like Cu(OAc)₂) must be fine-tuned to achieve optimal conversion. researchgate.net

Solvent Choice: The solvent can significantly influence reaction outcomes by affecting solubility, reaction rates, and even selectivity. cabidigitallibrary.org

Response Surface Methodology (RSM): This is a statistical approach used to optimize processes. It involves performing a series of experiments designed to explore the relationship between multiple variables and the reaction yield. mdpi.com By fitting the experimental data to a mathematical model, the optimal conditions for achieving the highest yield can be predicted and verified. mdpi.com

By combining effective purification strategies with systematic yield optimization, it is possible to develop robust and efficient synthetic routes for complex substituted benzoic acids.

Computational and Theoretical Investigations of this compound

While extensive research exists for structurally similar compounds—such as 2-amino-5-bromobenzoic acid, 2-amino-5-bromo-3-nitrobenzoic acid, and 2-amino-5-nitrobenzoic acid—these studies cannot be used to accurately describe the specific properties of this compound. The position of the nitro group and the presence of the bromine atom significantly influence the electronic structure and, consequently, all the computational parameters requested.

Therefore, the generation of a scientifically accurate article with detailed research findings and data tables as per the provided outline is not possible at this time due to the absence of the necessary primary research data for the specified compound.

Computational and Theoretical Investigations of 2 Amino 5 Bromo 4 Nitro Benzoic Acid

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a crucial computational method used to visualize the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. The MEP surface is color-coded to indicate different potential regions: red signifies areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent intermediate or near-neutral potentials.

For 2-Amino-5-bromo-4-nitro-benzoic acid, an MEP analysis would be expected to reveal:

Negative Potential (Red/Yellow): The highest electron density would be concentrated around the oxygen atoms of the carboxylic acid and nitro groups due to their high electronegativity and the presence of lone pairs. These regions represent the primary sites for interaction with electrophiles or for forming hydrogen bonds as an acceptor.

Positive Potential (Blue): The hydrogen atoms of the amino group (-NH₂) and the carboxylic acid group (-COOH) would exhibit the most positive electrostatic potential. These sites are the most likely to be attacked by nucleophiles and act as hydrogen bond donors.

This analysis is invaluable for predicting intermolecular interactions, understanding reactivity, and guiding research into the molecule's potential applications in crystal engineering and medicinal chemistry.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized, Lewis-like bonding patterns (bonds, lone pairs, and core orbitals). It examines charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. The analysis calculates the stabilization energy (E(2)) associated with interactions between filled (donor) and empty (acceptor) orbitals, where higher E(2) values indicate stronger interactions.

A comprehensive NBO analysis of this compound would investigate:

Intramolecular Charge Transfer (ICT): The presence of both a strong electron-donating group (amino, -NH₂) and a strong electron-withdrawing group (nitro, -NO₂) on the benzene (B151609) ring suggests significant intramolecular charge transfer. NBO analysis would quantify the delocalization of electron density from the lone pair of the amino nitrogen and the phenyl ring (π orbitals) to the antibonding orbitals of the nitro and carboxyl groups (π* orbitals).

Hyperconjugative Interactions: The analysis would reveal key hyperconjugative interactions responsible for stabilizing the molecule. For instance, interactions between the lone pair orbitals of the oxygen atoms (n) and the antibonding sigma orbitals (σ*) of adjacent C-C or C-N bonds would be quantified.

Hybridization: NBO provides information on the hybridization of atomic orbitals, confirming the expected sp² hybridization for the aromatic carbons and sp³ or sp² character for the atoms in the substituent groups.

These insights are fundamental to understanding the molecule's electronic stability, reactivity, and potential for applications in areas like nonlinear optics.

Investigation of Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. Key parameters calculated include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A high value for the first-order hyperpolarizability is a primary indicator of significant NLO activity, particularly for second-harmonic generation (SHG).

The molecular structure of this compound, featuring a π-conjugated system (the benzene ring) substituted with strong electron-donating (-NH₂) and electron-withdrawing (-NO₂) groups, is a classic template for NLO materials. A computational investigation would likely find:

Large First-Order Hyperpolarizability (β): The significant intramolecular charge transfer from the amino group to the nitro group across the conjugated ring would lead to a large change in dipole moment upon excitation, resulting in a high β value.

Due to the absence of published studies, a data table of calculated NLO properties cannot be provided. However, theoretical calculations on similar donor-acceptor substituted aromatic compounds have shown that they often possess NLO responses many times greater than standard materials like urea (B33335) or KDP (Potassium Dihydrogen Phosphate).

Computational Analysis of Thermodynamic Properties

Computational chemistry allows for the prediction of various thermodynamic properties of a molecule in the gas phase at different temperatures. These calculations are typically performed using statistical mechanics based on the vibrational frequencies and structural parameters obtained from DFT calculations. Standard thermodynamic functions such as heat capacity (C°p,v), entropy (S°), and enthalpy (H°) can be determined.

A computational analysis of the thermodynamic properties of this compound would provide valuable data on its stability and behavior under varying thermal conditions. The study would reveal how these properties change with temperature. For example, it is expected that the heat capacity, entropy, and enthalpy would all increase with rising temperature, as the molecule gains access to higher vibrational and rotational energy levels. This information is critical for understanding the compound's thermal stability and for applications in materials science. As no specific computational studies are available, a table of these temperature-dependent properties cannot be generated.

Solvent Effects on Molecular and Electronic Properties through Continuum Models

The properties of a molecule can be significantly influenced by its environment, particularly when in solution. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are computational methods used to simulate the effects of a solvent without explicitly modeling individual solvent molecules. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different solvent environments.

For this compound, a study using continuum models would likely investigate:

Changes in Electronic Properties: The effect of solvent polarity on the molecule's dipole moment, polarizability, and NLO properties. Generally, polar solvents are expected to enhance these properties due to stabilization of the charge-separated states.

Spectral Shifts: How the solvent environment affects the electronic absorption spectrum (UV-Vis), predicting solvatochromic shifts (changes in absorption wavelength) as the solvent polarity is varied.

Molecular Geometry and Stability: The influence of the solvent on the optimized molecular geometry and the relative stability of different conformers.

Such studies are crucial for predicting the behavior of the compound in solution, which is essential for many practical applications, from chemical synthesis to biological assays.

Chemical Reactivity and Derivatization Pathways of 2 Amino 5 Bromo 4 Nitro Benzoic Acid

Functional Group Transformations and Interconversions

The presence of multiple functional groups allows for a variety of selective transformations, enabling the synthesis of a diverse library of derivatives.

Reactions Involving the Amino Group

The primary aromatic amino group is a versatile handle for derivatization. Its nucleophilic character allows it to readily react with various electrophiles.

Diazotization: Aromatic primary amines can be converted into diazonium salts. This reaction, known as diazotization, involves treating the amine with a solution of sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5°C). The resulting diazonium salt is a valuable synthetic intermediate, which can be subsequently replaced by a wide variety of functional groups (e.g., -H, -OH, -CN, halogens) through Sandmeyer or related reactions.

Acetylation: The amino group can undergo acetylation when treated with reagents like acid chlorides or anhydrides. youtube.com This reaction involves the substitution of a hydrogen atom from the -NH₂ group with an acetyl group, forming an amide. youtube.com This transformation is often used as a protective strategy to moderate the activating effect of the amino group during other reactions, such as electrophilic substitution, or to alter the compound's solubility and biological activity. chemimpex.com

Alkylation and Acylation: The amino group can be N-alkylated or N-acylated using various alkylating or acylating agents. For instance, reaction with benzoyl chloride in the presence of a base would yield the corresponding N-benzoyl derivative. stackexchange.com

Transformations of the Bromine Substituent through Nucleophilic Substitution

The bromine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group positioned ortho to it. numberanalytics.comlibretexts.orgnih.gov The SNAr mechanism proceeds through a two-step addition-elimination pathway. youtube.comyoutube.com

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the bromide ion.

The stability of the Meisenheimer complex is the key to this reaction. The negative charge of the intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization. numberanalytics.comnih.gov This activation makes the displacement of the bromine atom by various nucleophiles feasible.

| Nucleophile (Nu⁻) | Potential Product |

| Hydroxide (B78521) (OH⁻) | 2-Amino-5-hydroxy-4-nitro-benzoic acid |

| Alkoxide (RO⁻) | 2-Amino-5-alkoxy-4-nitro-benzoic acid |

| Amine (R₂NH) | 2-Amino-5-(dialkylamino)-4-nitro-benzoic acid |

| Thiolate (RS⁻) | 2-Amino-5-(alkylthio)-4-nitro-benzoic acid |

Reactivity of the Nitro Group under Reducing Conditions

The nitro group is readily reduced to an amino group under various conditions, providing a route to diamino benzoic acid derivatives. The reduction of aromatic nitro compounds is a well-established and synthetically important transformation. libretexts.org A variety of reducing agents can be employed, offering different levels of selectivity and functional group tolerance. Current time information in Pasuruan, ID.

The complete reduction of the nitro group to an amine is the most common transformation. However, under controlled conditions, partial reduction can yield intermediate products like nitroso or hydroxylamine (B1172632) derivatives. chemscene.com

| Reducing System | Conditions | Product Functional Group |

| Iron (Fe) in acidic media | Refluxing acid (e.g., acetic acid) | Amine (-NH₂) libretexts.org |

| Tin(II) Chloride (SnCl₂) | Acidic solution | Amine (-NH₂) libretexts.org |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ catalyst | Amine (-NH₂) libretexts.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | Amine (-NH₂) libretexts.org |

| Zinc (Zn) / Ammonium Chloride (NH₄Cl) | Aqueous solution | Hydroxylamine (-NHOH) libretexts.org |

| Zinc (Zn) or Magnesium (Mg) / Hydrazine Glyoxylate | Room temperature | Amine (-NH₂) youtube.com |

The choice of reducing agent is critical, especially when other reducible groups, like the carboxylic acid, are present. Milder, chemoselective methods are often preferred to avoid unwanted side reactions. Current time information in Pasuruan, ID. For example, catalytic transfer hydrogenation or the use of metals like iron in acidic media are known for their chemoselectivity in reducing nitro groups without affecting carboxylic acids or halogens. libretexts.orgCurrent time information in Pasuruan, ID.

Carboxylic Acid Functional Group Derivatizations

The carboxylic acid group (-COOH) can be converted into a range of derivatives, which is fundamental for creating esters, amides, and other related compounds. nih.gov

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester. This is a common method for modifying the polarity and solubility of the molecule.

Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction is typically facilitated by activating the carboxyl group first, for instance, by converting it to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to directly form the amide bond.

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. This reaction must be performed with care, as LiAlH₄ can also reduce the nitro group. More selective reagents might be necessary if only the carboxylic acid is to be reduced.

| Reagent(s) | Derivative Formed | Product Functional Group |

| Alcohol (R-OH), H⁺ catalyst | Ester | -COOR |

| Thionyl Chloride (SOCl₂) then Amine (R₂NH) | Amide | -CONR₂ |

| 4'-Bromophenacyl triflate, N,N-diisopropylethylamine | Bromophenacyl Ester | -COOCH₂COC₆H₄Br |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | -CH₂OH |

Strategies for the Synthesis of Novel Derivatives

The functional groups of 2-amino-5-bromo-4-nitro-benzoic acid serve as anchor points for constructing more complex molecules with novel properties.

Formation of Schiff Bases and Related Imines

One of the most direct methods for derivatization involves the reaction of the aromatic amino group with carbonyl compounds (aldehydes or ketones) to form Schiff bases, which contain an azomethine (-CH=N-) or imine (-C=N-) group. chemimpex.comnih.gov

The synthesis is typically a condensation reaction where the amine and the carbonyl compound are refluxed in a suitable solvent, such as ethanol (B145695) or methanol, often with a few drops of an acid catalyst like glacial acetic acid to facilitate the dehydration process.

R-CHO + H₂N-Ar → R-CH=N-Ar + H₂O (where Ar represents the 5-bromo-4-nitro-2-carboxyphenyl group)

This reaction is versatile, allowing for the incorporation of a wide variety of aldehyde or ketone structures, thereby systematically modifying the steric and electronic properties of the final molecule. The formation of the imine bond is confirmed through spectroscopic methods such as FT-IR, which shows the characteristic C=N stretching frequency.

| Aldehyde Reactant | Potential Schiff Base Product Name |

| Salicylaldehyde | 2-((2-hydroxybenzylidene)amino)-5-bromo-4-nitro-benzoic acid |

| 4-Nitrobenzaldehyde | 5-Bromo-4-nitro-2-((4-nitrobenzylidene)amino)benzoic acid chemimpex.com |

| Cinnamaldehyde | 5-Bromo-2-((3-phenylallylidene)amino)-4-nitro-benzoic acid |

| Vanillin | 5-Bromo-2-((4-hydroxy-3-methoxybenzylidene)amino)-4-nitro-benzoic acid |

Coupling Reactions for Azo Dye Synthesis

The synthesis of azo dyes is a cornerstone of industrial organic chemistry, fundamentally involving a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile. The compound this compound possesses the requisite primary aromatic amine group, making it a suitable starting material, or diazo component, for the synthesis of a variety of azo dyes.

The process begins with the diazotization of this compound. In this reaction, the amine is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). The low temperature is crucial to prevent the highly unstable diazonium salt from decomposing. This reaction converts the amino group (-NH₂) into a diazonium group (-N₂⁺), resulting in the formation of 5-bromo-4-nitro-2-(chlorodiazonium)benzoate.

Once the diazonium salt is formed, it acts as an electrophile in the subsequent coupling reaction. It is immediately reacted with a coupling component, which is an aromatic compound rich in electrons, such as a phenol, naphthol, or an aniline (B41778) derivative. The electrophilic diazonium group attacks the activated aromatic ring of the coupling partner, typically at the para-position to an activating group, to form a stable azo compound characterized by the -N=N- linkage.

The specific properties of the resulting azo dye, including its color, are determined by the molecular structure of both the diazo component (derived from this compound) and the coupling component. The presence of the electron-withdrawing nitro (-NO₂) and bromo (-Br) groups, along with the carboxylic acid (-COOH) group on the benzene (B151609) ring of the initial amine, would be expected to influence the electronic properties and, consequently, the color of the resulting dye. Dyes are often synthesized and applied in solution, for example, by dissolving the azo dye in a solvent like dimethylformamide (DMF) to prepare a dyebath for treating fabrics.

Table 1: General Scheme for Azo Dye Synthesis

| Step | Reactants | Conditions | Intermediate/Product |

| Diazotization | This compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0–5 °C | 5-Bromo-4-nitro-2-(chlorodiazonium)benzoate |

| Coupling | 5-Bromo-4-nitro-2-(chlorodiazonium)benzoate, Coupling Component (e.g., 2-naphthol) | 0–5 °C, Alkaline or Acidic Conditions | Azo Dye |

Formation of Organometallic Complexes

This compound is a versatile ligand for the formation of organometallic complexes due to the presence of multiple potential donor atoms. The carboxylate group (-COOH), the amino group (-NH₂), and the nitro group (-NO₂) can all participate in coordinating with a central metal ion. Benzoic acid derivatives, particularly those containing amino groups, are well-known to form stable complexes with a wide range of transition metals.

One common pathway for complex formation involves the synthesis of a Schiff base. A Schiff base, or imine, is formed through the condensation reaction of the primary amino group of this compound with an aldehyde or a ketone. This reaction creates a new ligand with an azomethine (C=N) group, which is an excellent coordinator for metal ions. The resulting Schiff base ligand can then be reacted with a metal salt (e.g., chlorides of Co(II), Cu(II), Mn(II)) in an alcoholic medium to form the metal complex. The geometry of the resulting complex, such as octahedral or distorted octahedral, is determined by the metal ion and the coordination behavior of the ligand.

Direct coordination without forming a Schiff base is also a prominent pathway. The carboxylate group can coordinate to a metal center in various modes, and the adjacent amino group can participate to form a stable chelate ring. The reaction typically involves mixing an alcoholic solution of the metal salt with a solution of the ligand. The pH of the mixture may be adjusted to facilitate the deprotonation of the carboxylic acid group, enhancing its coordinating ability. The presence of coordinated water molecules in the final complex is also possible and can be confirmed by thermogravimetric and spectroscopic analyses. The nitro group can also be involved in coordination, further increasing the denticity and versatility of the ligand.

Table 2: Potential Coordination Modes and Complex Formation

| Pathway | Intermediate Ligand (if any) | Potential Donor Atoms | Metal Ions (Examples) |

| Direct Coordination | None | Oxygen (carboxylate, nitro), Nitrogen (amino) | Ti(IV), Zr(IV), Cd(II), Co(II), Cu(II), Mn(II) |

| Schiff Base Formation | Schiff base derivative | Oxygen (carboxylate, nitro), Nitrogen (azomethine) | Co(II), Cu(II), Mn(II), Fe(II), Ni(II), V(II) |

Applications of 2 Amino 5 Bromo 4 Nitro Benzoic Acid in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block and Intermediate

While substituted benzoic acids are foundational in organic synthesis, serving as key building blocks for more complex molecules, specific research detailing the versatile role of 2-Amino-5-bromo-4-nitro-benzoic acid as a synthetic building block or intermediate is not extensively documented in publicly available literature. Its multifunctionality, containing carboxylic acid, amine, nitro, and bromo groups, theoretically allows for a range of chemical transformations, but specific examples of its utility are not readily found.

Precursor in the Synthesis of Complex Organic Molecules

There is limited specific information in scientific literature detailing the use of this compound as a direct precursor in the total synthesis or multi-step synthesis of complex organic molecules. The journey from a simple starting material to a complex target often involves numerous steps, and while this compound could potentially be used, documented synthetic pathways originating from it are not reported.

Utility in Pharmaceutical and Agrochemical Synthesis

An extensive search of pharmaceutical and agrochemical research literature does not yield specific examples where this compound is utilized as a key intermediate or starting material. While related isomers, such as 4-Bromo-2-nitrobenzoic acid, have been noted for their role as intermediates in these industries, the same has not been specifically reported for the 2-amino-5-bromo-4-nitro isomer.

Application in Polymer and Peptide Chemistry

There is no readily available scientific literature that documents the application of this compound in the fields of polymer or peptide chemistry. Amino acids are the fundamental units of peptides, but typically this refers to alpha-amino acids. Aromatic amino acids like this compound are not standard building blocks in peptide synthesis. Similarly, its use as a monomer or modifier in polymer synthesis has not been described in the reviewed literature.

Development of Quinoxaline (B1680401) Derivatives and Other Heterocyclic Compounds

The synthesis of quinoxaline derivatives often involves the condensation of an aromatic diamine with a 1,2-dicarbonyl compound. Theoretically, this compound could be converted into a substituted o-phenylenediamine (B120857) through the reduction of its nitro group. However, direct evidence or published methods demonstrating the use of this compound as a precursor for quinoxaline derivatives could not be located in the searched literature. A related isomer, 2-amino-5-bromo-3-nitrobenzoic acid, has been used as a reactant to prepare certain quinoxaline derivatives.

Synthesis of Benzoxazole (B165842) Derivatives and Related Ring Systems

The formation of the benzoxazole ring system typically involves the reaction of a 2-aminophenol (B121084) with various reagents like carboxylic acids or aldehydes. While this compound contains an ortho-aminoaryl structure, it is not a 2-aminophenol. Its conversion into a suitable precursor for benzoxazole synthesis would require multiple synthetic steps that are not documented in the available literature. Consequently, there are no specific reports of its direct application in the synthesis of benzoxazole derivatives.

Biological Activity and Molecular Interaction Mechanisms of 2 Amino 5 Bromo 4 Nitro Benzoic Acid Derivatives

Antimicrobial Efficacy Against Microbial Strains

The antimicrobial properties of benzoic acid derivatives have been extensively studied, revealing their potential to combat a variety of microbial pathogens. The efficacy of these compounds is often influenced by the type, number, and position of substituents on the benzene (B151609) ring. nih.gov

Derivatives of benzoic acid have demonstrated notable activity against several Gram-positive bacteria. For instance, certain 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives have been evaluated for their antibacterial effects against Staphylococcus aureus and Bacillus subtilis. tubitak.gov.tr Similarly, thioureides of 2-(4-methylphenoxymethyl) benzoic acid have shown efficacy against S. aureus and B. subtilis, with some compounds exhibiting very low Minimum Inhibitory Concentration (MIC) values. researchgate.net Another study on 2-amino-1,4-naphthoquinone derivatives, which share some structural features, found that the synthetic naphthoquinone NQA was the most active against two Gram-positive bacteria, S. aureus and Bacillus cereus, with MIC values of 31.2 µg/mL in both cases. scielo.br

Table 1: Antibacterial Activity of Benzoic Acid Derivatives Against Gram-Positive Bacteria

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-Amino-1,4-naphthoquinone (NQA) | Staphylococcus aureus | 31.2 µg/mL | scielo.br |

| 2-Amino-1,4-naphthoquinone (NQA) | Bacillus cereus | 31.2 µg/mL | scielo.br |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Staphylococcus aureus | 62.5 - 1000 µg/mL | researchgate.net |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Bacillus subtilis | 62.5 - 1000 µg/mL | researchgate.net |

Gram-negative bacteria, with their protective outer membrane, often present a greater challenge for antimicrobial agents. nih.gov However, various benzoic acid derivatives have shown promising results. The antibacterial activity of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives has been tested against Pseudomonas aeruginosa and Escherichia coli. tubitak.gov.tr Studies on the positional isomerism of benzoic acid derivatives highlighted their inhibitory effects against E. coli. nih.gov Furthermore, some thioureides of 2-(4-methylphenoxymethyl) benzoic acid were found to be particularly active against P. aeruginosa, with MICs ranging from 31.5 µg to 250 µg. researchgate.net In a study of 2-amino-5-nitrothiazole analogues, activity was observed against the Gram-negative bacteria Helicobacter pylori and Campylobacter jejuni. nih.gov

Table 2: Antibacterial Activity of Benzoic Acid Derivatives Against Gram-Negative Bacteria

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Pseudomonas aeruginosa | 31.5 - 250 µg/mL | researchgate.net |

| 3,4,5-trihydroxybenzoic acid | Escherichia coli | 1.5 - 2.5 mg/mL | nih.gov |

| 2-hydroxybenzoic acid | Escherichia coli | 2.6 mg/mL | nih.gov |

In addition to antibacterial properties, many benzoic acid derivatives exhibit significant antifungal activity. The Piperaceae plant family, a known source of benzoic acid derivatives, has compounds that are active against phytopathogenic fungi, particularly those of the Fusarium genus. nih.gov Research on 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives showed that they were more active than the reference compound ketoconazole against yeast-like fungi such as Candida albicans and Candida krusei. tubitak.gov.tr A separate study highlighted the potential of four specific 2-aminobenzoic acid derivatives in combating biofilm formation by a fluconazole-resistant clinical isolate of C. albicans. nih.gov These compounds demonstrated a synergistic effect when combined with fluconazole. nih.gov

Table 3: Antifungal Activity of Benzoic Acid Derivatives

| Compound Class | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 2-Aminobenzoic acid derivatives (Compounds 1 & 2) | Candida albicans | Synergistic effect with Fluconazole | nih.gov |

| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives | Candida albicans, C. krusei | More active than ketoconazole | tubitak.gov.tr |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Candida albicans, Aspergillus niger | MIC ranging from 15.6 - 62.5 µg | researchgate.net |

| Benzoic acid derivatives from Piper cumanense | Fusarium genus | Active | nih.gov |

Molecular Mechanisms of Biological Action

Understanding the molecular mechanisms through which these derivatives exert their antimicrobial effects is crucial for the development of more potent and specific drugs. The mechanisms often involve direct interaction with essential microbial enzymes or interference with vital biochemical pathways.

One of the primary mechanisms of action for benzoic acid derivatives is the inhibition of essential microbial enzymes. For example, analogues of Nitazoxanide containing a 2-amino-5-nitrothiazole ring have been shown to inhibit pyruvate:ferredoxin oxidoreductase (PFOR), an essential enzyme for anaerobic energy metabolism. nih.gov The mechanism of action for many phenolic acids involves lowering the environmental pH and diffusing through the cell membrane in an undissociated state. nih.gov Once inside the cytoplasm, where the pH is near neutral, the acid dissociates, releasing a proton and an anion. This leads to the acidification of the cytoplasm and disrupts the ion gradient, ultimately causing cell death. nih.gov Other proposed mechanisms include the chelation of metal ions and direct interaction with microbial proteins or DNA. researchgate.net The biological activity of some related quinone derivatives is linked to a redox process that leads to the formation of reactive oxygen species (ROS), which cause cellular oxidative stress. scielo.br

Beyond direct enzyme inhibition, these compounds can modulate entire biochemical pathways. For example, the antifungal activity of certain 2-aminobenzoic acid derivatives against C. albicans has been linked to the downregulation of specific genes involved in biofilm formation and virulence. nih.gov Specifically, the downregulation of genes such as HWP1 (Hyphal Wall Protein 1), ERG11 (lanosterol 14-α-demethylase), and ALS3 (Agglutinin-Like Sequence 3) was observed. nih.gov This suggests a reduced capacity for hyphal growth and adhesion, which are critical for biofilm formation and pathogenicity. nih.gov The antimicrobial action of phenolic acids, in general, involves disrupting the bacterial cell membrane, which hinders the entry of polar particles into the cytosol and disturbs the cell's ion gradient, leading to the leakage of essential components. nih.gov

Oxidative Stress Induction by Nitro-Containing Compounds

Nitro-containing aromatic compounds, a class to which 2-Amino-5-bromo-4-nitro-benzoic acid belongs, can induce oxidative stress through specific metabolic pathways within cells. nih.gov The central mechanism involves the bioreduction of the nitro group (-NO₂). researchgate.net This process is often catalyzed by a family of flavin mononucleotide-dependent enzymes known as nitroreductases. nih.govwikipedia.org

These enzymes can mediate a one-electron reduction of the nitroaromatic compound, resulting in the formation of a highly reactive nitro anion radical. researchgate.net In an aerobic environment, this radical can undergo a process known as "futile cycling." It rapidly transfers its extra electron to molecular oxygen (O₂) to generate a superoxide anion radical (O₂•⁻), a primary reactive oxygen species (ROS), while the parent nitro compound is regenerated. researchgate.net This cyclical process can produce a substantial amount of superoxide radicals, leading to an imbalance between pro-oxidants and antioxidants in the cell, a state defined as oxidative stress. mdpi.com

The excessive generation of ROS can overwhelm the cell's antioxidant defense systems. mdpi.com This leads to widespread damage to essential biomolecules, including lipids (lipid peroxidation), proteins, and DNA, which can disrupt normal cellular functions and signaling pathways. nih.gov While some nitroreductases can perform a two-electron reduction to form less toxic nitroso and hydroxylamine (B1172632) derivatives, the one-electron reduction pathway is a key source of ROS production and subsequent nitro-oxidative stress. nih.govresearchgate.net

Antineoplastic and Antiproliferative Properties at the Molecular Level

Derivatives of benzoic acid have been a focus of research for their potential as antineoplastic and antiproliferative agents, acting through various molecular mechanisms. nih.govpreprints.org Although specific studies on this compound derivatives are not detailed in the provided results, the activities of related substituted benzoic acids offer insight into their potential molecular actions.

One significant mechanism by which certain benzoic acid derivatives exert anticancer effects is through the inhibition of histone deacetylases (HDACs). nih.gov HDACs are enzymes that play a crucial role in regulating gene expression; their inhibition can lead to the re-expression of tumor suppressor genes, inducing cancer cell growth inhibition, cell cycle arrest, and apoptosis. nih.gov For example, studies on 2,4-dihydroxybenzoic acid (DHBA) have shown it inhibits HDAC activity, leading to cancer cell growth inhibition through the induction of ROS and apoptosis mediated by Caspase-3. nih.gov

Another molecular target for substituted benzoic acid derivatives is the protein phosphatase family. Certain rhodanine-scaffold-based para-substituted benzoic acid derivatives have been identified as inhibitors of Slingshot protein phosphatase (SSH). nih.gov SSH is involved in modulating cytoskeleton dynamics, and its inhibition can disrupt cell migration, a key process in cancer metastasis. nih.gov Furthermore, various benzoic acid derivatives have been found to inhibit other critical enzymes involved in cancer cell proliferation, such as dihydrofolate reductase and tyrosine kinases. preprints.orgresearchgate.net The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit a biological process by 50%.

| Compound Class | Cell Line | Activity (IC₅₀) | Potential Molecular Target/Mechanism |

|---|---|---|---|

| Benzamide derivatives of p-Aminobenzoic acid | Cancer cell lines | 4.53 µM | Cytotoxic Action nih.gov |

| Substituted thiocyanate benzoic acid derivatives | MCF-7 (Breast Cancer) | 100 µM/ml | Inhibition of Tyrosine Kinase Domain preprints.org |

| Rhodanine-based benzoic acid derivative (Compound D3) | - | Ki ≈ 4 µM | Inhibition of Slingshot (SSH) phosphatase nih.gov |

Investigation of Antioxidant Potential and Related Molecular Pathways

While the nitro group in a compound can promote oxidative stress, other functional groups within the same molecule can confer antioxidant properties, leading to a dual-functional nature that is context-dependent. Derivatives of aminobenzoic acid, for instance, have been investigated for their antioxidant potential. researchgate.net The presence of the amino group on the benzoic acid scaffold is significant in this regard.

The antioxidant activity of compounds like para-aminobenzoic acid (PABA) and its derivatives is attributed to their ability to act as scavengers of reactive oxygen species. researchgate.netnih.gov They can directly interact with and neutralize free radicals, thereby inhibiting oxidative processes. researchgate.net For example, PABA has been shown to inhibit the formation of superoxide anions in model systems. researchgate.net The molecular pathway for this activity often involves the donation of a hydrogen atom or an electron from the antioxidant molecule to the free radical, which stabilizes the radical and terminates the oxidative chain reaction. mdpi.com

| Compound Group | Assay | Radical-Binding Activity (%) | Molecular Pathway |

|---|---|---|---|

| Nitrogen-containing heterocycles (Group 2) | DPPH | 53–78% | Free Radical Scavenging nih.gov |

| Nitrogen-containing heterocycles (Group 1, 2, 3) | ORAC | 44–94% (at 50 µM) | Oxygen Radical Absorbance Capacity nih.gov |

Environmental Pathways and Biodegradation Studies of 2 Amino 5 Bromo 4 Nitro Benzoic Acid and Analogues

Aerobic Biodegradation Mechanisms in Environmental Systems

Aerobic biodegradation is a primary mechanism for the natural attenuation of many organic pollutants. For complex molecules like 2-Amino-5-bromo-4-nitro-benzoic acid, the process involves a series of enzymatic reactions that modify the functional groups and ultimately break open the aromatic ring.

While no studies have specifically isolated microorganisms capable of degrading this compound, research on structurally similar compounds provides insight into the likely microbial players. Bacteria, in particular, are well-known for their ability to degrade nitroaromatic and halogenated compounds. nih.gov Genera such as Pseudomonas, Burkholderia, Ralstonia, Comamonas, and Arthrobacter have been frequently identified as capable of mineralizing nitrobenzoates, nitrotoluenes, and chloronitrobenzenes. nih.govfrontiersin.org For instance, Pseudomonas putida has been shown to degrade benzoate at high concentrations, employing both ortho- and meta-cleavage pathways. nih.gov Similarly, Arthrobacter sp. can utilize 2-nitrobenzoate as its sole carbon and energy source. frontiersin.org Fungi also possess powerful oxidative enzymes that can transform a variety of recalcitrant compounds, including halogenated phenols and other aromatic pesticides. nih.gov

The following table summarizes key microbial genera known for degrading compounds analogous to this compound.

| Microbial Genus | Analogous Compound Degraded | Key Metabolic Feature |

| Pseudomonas | Nitrobenzene, 4-Nitrobenzoate, Benzoate | Employs both reductive and oxidative pathways; utilizes ortho- and meta-cleavage. nih.govnih.govnih.gov |

| Comamonas | Nitrobenzene | Initiates degradation via dioxygenase, an oxidative pathway. researchgate.net |

| Arthrobacter | 2-Nitrobenzoate | Degrades via a monooxygenase-initiated pathway. frontiersin.org |

| Burkholderia | 2,4-Dinitrotoluene | Capable of mineralizing dinitroaromatic compounds. researchgate.net |

| Ralstonia | 4-Nitrobenzoate | Utilizes a reductive pathway for nitro group transformation. nih.gov |

| Rhodococcus | Aromatic hydrocarbons | Known for broad substrate specificity and employing meta-cleavage pathways. researchgate.net |

The biodegradation of a substituted aromatic compound like this compound would proceed through several intermediate steps. Based on established pathways for nitroaromatic and aminobenzoic acids, two primary initial strategies are likely: an oxidative attack or a reductive attack. researchgate.netslideshare.net

Oxidative Pathway: A dioxygenase enzyme could attack the aromatic ring, leading to the formation of a diol and the subsequent removal of the nitro group as nitrite (B80452). researchgate.net

Reductive Pathway: The nitro group could be reduced to a hydroxylamino group (-NHOH) and then to an amino group (-NH2). This is a common strategy for compounds like 4-nitrobenzoate. nih.gov

Following these initial steps, dehalogenation (removal of bromine) and deamination (removal of the amino group) would occur, likely leading to the formation of a substituted catechol. This dihydroxylated intermediate is the key substrate for ring cleavage. frontiersin.org

The table below outlines a plausible, though hypothetical, degradation pathway and its potential intermediates.

| Step | Proposed Reaction | Potential Intermediate Compound |

| 1 | Reduction of Nitro Group | 2,4-Diamino-5-bromo-benzoic acid |

| 2 | Oxidative Deamination/Dehalogenation | Brominated or aminated protocatechuate/catechol analogue |

| 3 | Aromatic Ring Cleavage | Aliphatic carboxylic acids |

| 4 | Central Metabolism | CO2, H2O, and biomass |

Catabolism Pathways of Nitroaromatic and Aminobenzoic Acid Compounds

The central part of aromatic compound degradation involves the enzymatic cleavage of the stable benzene (B151609) ring. This process typically occurs after the peripheral functional groups have been modified or removed to form a dihydroxylated intermediate, such as catechol or protocatechuate. interesjournals.org

Once a catechol-like intermediate is formed, bacteria employ two main types of dioxygenase enzymes to cleave the aromatic ring: researchgate.netresearchgate.net

Ortho-cleavage (intradiol fission): The ring is cleaved between the two hydroxyl groups by a catechol 1,2-dioxygenase. This pathway leads to the formation of cis,cis-muconic acid, which is further metabolized to intermediates of the tricarboxylic acid (TCA) cycle. nih.govinteresjournals.org The ortho-pathway is often considered more efficient for converting carbon to biomass. interesjournals.org

Meta-cleavage (extradiol fission): The ring is cleaved adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase. This pathway produces 2-hydroxymuconic semialdehyde, which is subsequently converted to intermediates like pyruvate and acetaldehyde that can also enter central metabolism. researchgate.netinteresjournals.org

The choice between the ortho- and meta-cleavage pathway can be species-specific or even induced by the specific substrate being degraded. jmicrobiol.or.kr For example, Pseudomonas putida has been observed to use both pathways simultaneously when degrading high concentrations of benzoate. nih.gov

For many nitroaromatic compounds, the initial step in aerobic biodegradation is the reduction of the highly oxidized nitro group. nih.gov This is because the electron-withdrawing nature of the nitro group makes the aromatic ring resistant to electrophilic attack by oxygenases. nih.govasm.org The reduction typically proceeds in two-electron steps, catalyzed by nitroreductase enzymes:

The nitro group (-NO2) is reduced to a nitroso group (-NO).

The nitroso group is further reduced to a hydroxylamino group (-NHOH).

The resulting hydroxylamino intermediate is often unstable and can be enzymatically rearranged to a hydroxylated compound, releasing ammonia. nih.gov For example, the degradation of 4-nitrobenzoate in Pseudomonas putida TW3 involves its reduction to 4-hydroxylaminobenzoate, which is then converted to protocatechuate. nih.gov This reductive strategy effectively removes the problematic nitro group, allowing subsequent enzymatic machinery to access and cleave the aromatic ring. researchgate.net

Factors Influencing Biodegradation Rates and Efficiency

The success and rate of biodegradation in the environment are not solely dependent on the presence of capable microorganisms. A complex interplay of physical, chemical, and biological factors governs the process. ijpab.comiosrjournals.org

| Factor Category | Specific Factor | Influence on Biodegradation |

| Environmental Conditions | pH | Affects microbial enzyme activity and contaminant solubility. Most degrading bacteria prefer a circum-neutral pH. ijpab.com |

| Temperature | Influences microbial growth rates and enzyme kinetics. Each microbial species has an optimal temperature range. researchgate.net | |

| Oxygen Availability | Aerobic degradation pathways are dependent on oxygen as an electron acceptor. Its absence can halt the process or shift it to slower anaerobic pathways. | |

| Nutrient Availability | Microorganisms require sources of nitrogen, phosphorus, and other essential nutrients for growth and metabolism. Their lack can be a limiting factor. researchgate.net | |

| Contaminant Properties | Chemical Structure | The number and position of functional groups (e.g., nitro, amino, bromo) significantly affect recalcitrance. ijpab.com |

| Concentration | High concentrations can be toxic to microorganisms, while very low concentrations may not be sufficient to induce the necessary degradative enzymes. | |

| Bioavailability | Contaminants may adsorb strongly to soil particles or have low water solubility, making them physically inaccessible to microbes. ijpab.comiosrjournals.org | |

| Microbial Factors | Population Density | A sufficient number of microorganisms with the required catabolic capabilities is necessary for efficient degradation. ijpab.com |

| Acclimation | Microbial communities may require a period of adaptation to a new contaminant before they can degrade it effectively. mdpi.com | |

| Co-metabolism | The degradation of a recalcitrant compound may occur fortuitously, carried out by enzymes produced for the metabolism of another, more easily degradable substrate (the growth substrate). nih.govclu-in.org This can be crucial for compounds that cannot serve as a sole carbon and energy source. |

Environmental Contamination Context and Remediation Implications

The environmental profile of this compound is primarily understood through the lens of its structural analogues, namely halogenated nitroaromatic compounds (HNCs). These compounds are not naturally occurring and are introduced into the biosphere almost exclusively from anthropogenic activities. nih.govannualreviews.org Industrial processes, including the manufacturing of dyes, pesticides, pharmaceuticals, and explosives, represent significant sources of environmental contamination. cambridge.orgresearchgate.net The widespread use and production of these chemicals can lead to their release into soil and water systems through industrial waste streams and landfill dumping. cambridge.orgnih.gov

The inherent chemical stability of HNCs contributes to their persistence in the environment. nih.gov The presence of both an electron-withdrawing nitro group and a halogen (bromine) substituent on the aromatic ring makes compounds like this compound recalcitrant to degradation. nih.govresearchgate.net This persistence, coupled with potential toxicity, classifies many nitroaromatic and halogenated aromatic compounds as priority pollutants. nih.gov Their presence in soil and water poses risks to ecosystems and human health, necessitating effective remediation strategies. nih.gov

Remediation of sites contaminated with HNCs is challenging due to their chemical stability. Several treatment technologies, including physicochemical methods like advanced oxidation, adsorption, and membrane separation, have been explored. mdpi.commdpi.com However, these methods can be energy-intensive and costly. mdpi.com Consequently, bioremediation, which utilizes microorganisms to degrade or transform contaminants, is considered a more sustainable and cost-effective approach. mdpi.comnih.gov

Microbial degradation of compounds structurally similar to this compound can occur under both aerobic and anaerobic conditions. The specific pathways and efficiencies are highly dependent on the microbial species present and the environmental conditions.

Biodegradation of Analogous Compounds

Research on analogues such as bromobenzoates and nitrophenols provides insights into potential remediation pathways.

Anaerobic Degradation: Under anaerobic conditions, the primary degradation mechanisms involve the reductive transformation of the functional groups. Anaerobic bacteria can reduce the nitro group to nitroso, hydroxylamino, and ultimately amino groups. nih.govannualreviews.org Reductive dehalogenation, the removal of the bromine atom, is also a key initial step. Studies on monobrominated benzoic acids have shown that they can be degraded under various anaerobic conditions (iron-reducing, sulfidogenic, and methanogenic), although often requiring a significant lag period before degradation commences. nih.govasm.org

Aerobic Degradation: Aerobic bacteria employ different strategies, often involving oxidative pathways. nih.gov Dioxygenase and monooxygenase enzymes can introduce hydroxyl groups onto the aromatic ring, which can lead to the removal of the nitro group as nitrite and subsequent ring cleavage. nih.govannualreviews.org The degradation of halogenated aromatics in aerobic environments also proceeds via enzymatic mechanisms that cleave the carbon-halogen bond. mdpi.com

Fungal Degradation: Fungi, such as the white-rot fungus Phanerochaete chrysosporium, have demonstrated the ability to mineralize various nitroaromatic compounds and represent a promising avenue for mycoremediation. nih.govrepec.org Fungi can be particularly effective in complex soil matrices due to their mycelial growth habit. mdpi.com

The following tables summarize findings from studies on analogous compounds, providing a basis for understanding the potential remediation context for this compound.

Table 1: Anaerobic Biodegradation of Brominated Benzoic Acids

Data from studies on monobrominated benzoic acid isomers under different electron-accepting conditions. nih.govasm.org

| Condition | Substrate | Lag Period (Days) | Outcome |

|---|---|---|---|

| Iron-Reducing | Bromobenzoates | 23-64 | Utilization observed |

| Sulfidogenic | Bromobenzoates | 23-64 | Utilization observed |

| Methanogenic | Bromobenzoates | 23-64 | Utilization observed, with higher debromination rates compared to other conditions |

Table 2: Microbial Remediation Strategies for Halogenated Nitroaromatic Compounds (HNCs)

Summary of microbial approaches and mechanisms relevant to the degradation of HNCs. nih.govannualreviews.orgmdpi.comrepec.org

| Remediation Type | Microorganism Class | Key Degradation Mechanism | Example Organism | Potential Outcome |

|---|---|---|---|---|

| Anaerobic Bioremediation | Bacteria (e.g., Desulfovibrio) | Nitro group reduction; Reductive dehalogenation | Sulfate-reducing bacteria | Transformation to less toxic amines; Removal of halogen |

| Aerobic Bioremediation | Bacteria (e.g., Pseudomonas) | Oxidative removal of nitro group (mono-/di-oxygenases); Ring cleavage | Various aerobic soil bacteria | Mineralization to CO2 and water |

| Mycoremediation | Fungi | Ligninolytic enzymes; Reduction of nitro groups | Phanerochaete chrysosporium | Extensive degradation and mineralization |

The successful bioremediation of sites contaminated with this compound would likely involve a thorough characterization of the indigenous microbial populations and environmental conditions. A sequential anaerobic-aerobic treatment process could be particularly effective, where an initial anaerobic phase reduces the nitro group and removes the bromine, followed by an aerobic phase to cleave the aromatic ring of the resulting intermediates. ssu.ac.irdtic.mil The presence of multiple recalcitrant groups on a single molecule suggests that a microbial consortium, rather than a single strain, would likely be more effective in achieving complete degradation. mdpi.com

Green Chemistry Principles and Sustainable Synthesis Approaches for 2 Amino 5 Bromo 4 Nitro Benzoic Acid

Eco-Friendly Synthetic Methodologies

Traditional synthesis of aromatic compounds often involves harsh reagents and conditions, such as the use of concentrated nitric and sulfuric acids for nitration. chemicalbook.combrainly.com Green chemistry seeks to replace these with more benign alternatives. For instance, the oxidation of a precursor like 5-bromo-2-amino-4-nitrotoluene could potentially be achieved with greener oxidants like hydrogen peroxide, which produces only water as a byproduct. scispace.com Another eco-friendly approach is the use of microwave-assisted synthesis, which can proceed without a catalyst or solvent. A study on the amination of 2-chloro-5-nitrobenzoic acid demonstrated that using microwave irradiation allowed the reaction to complete in as little as 5-30 minutes with high yields, offering a significant improvement over conventional heating methods. nih.gov Biological synthesis pathways, starting from simple carbon sources like glucose, also represent a promising frontier for producing aminobenzoic acid derivatives, thereby avoiding the toxic and non-renewable reagents common in petrochemical-based syntheses. mdpi.com

Implementation of High Atom Economy Reactions

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. scranton.edumonash.edu Reactions with low atom economy generate significant waste. For example, a hypothetical substitution reaction to produce 2-Amino-5-bromo-4-nitro-benzoic acid, where a leaving group is replaced by an amino group, would inherently have poor atom economy due to the formation of salt byproducts.

Development and Application of Recyclable Catalytic Systems